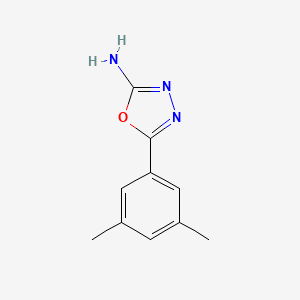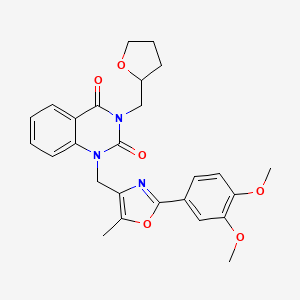![molecular formula C14H11N5O B2901483 3-(3-Methylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one CAS No. 872590-98-2](/img/structure/B2901483.png)
3-(3-Methylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido[2,3-d]pyrimidines are a class of heterocyclic compounds that have shown a therapeutic interest . They are present in relevant drugs and have been studied in the development of new therapies .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines involves various synthetic protocols . For example, one method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one .Molecular Structure Analysis
Pyrido[2,3-d]pyrimidines have a heterocyclic combination of pyrimidine and pyridine rings . The location of the nitrogen atom in pyridine can lead to four possible skeletons for this combination .Chemical Reactions Analysis
The chemical reactions involving pyrido[2,3-d]pyrimidines are complex and depend on the specific substituents present in the molecule. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino[4,5-d][1,3]oxazines .Scientific Research Applications
Pharmaceutical Applications
The triazolopyrimidinone core structure is a common feature in many pharmacologically active compounds. This moiety has been associated with a wide range of biological activities, including antitumor, antibacterial, and antiviral effects . Specifically, derivatives of triazolopyrimidinone have been explored for their potential use in cancer therapy due to their ability to inhibit key cellular pathways involved in cancer cell proliferation .
Medicinal Chemistry
In medicinal chemistry, the triazolopyrimidinone scaffold is utilized to create compounds that can interact with various biological targets. For instance, some derivatives have been found to possess anti-inflammatory properties by inhibiting the expression and activities of vital inflammatory mediators . This makes them potential candidates for the development of new anti-inflammatory drugs.
Chemistry and Synthesis
The compound serves as a versatile synthon in organic synthesis, allowing for the creation of a variety of heterocyclic compounds. Its reactivity can be exploited to synthesize thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives, which are of interest due to their diverse biological activities .
Biological Research
In biology, triazolopyrimidinones are studied for their role in modulating biological processes. They have been used to investigate the neurotoxic potentials of certain derivatives on the acetylcholinesterase activity and oxidative stress levels in organisms . This research can lead to a better understanding of neurological diseases and the development of treatments.
Pharmacology
The pharmacological profile of triazolopyrimidinone derivatives is quite extensive. They have been reported to exhibit a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . These compounds are valuable for the design of new drugs with selective, effective, and safe pharmacological profiles.
Materials Science
In the field of materials science, the compound’s derivatives can be used to develop new materials with specific properties. For example, their incorporation into polymers or coatings could potentially lead to materials with enhanced durability or specialized functions .
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been reported to inhibit cdk2 . CDK2 is a cyclin-dependent kinase, a key regulator of the cell cycle, and is often targeted in cancer therapies .
Mode of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to inhibit cdk2 . Inhibition of CDK2 disrupts the signals that stimulate the proliferation of malignant (cancer) cells .
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, would affect the cell cycle, particularly the transition from the g1 phase to the s phase .
Result of Action
Similar compounds that inhibit cdk2 have been shown to disrupt cell cycle progression, leading to the inhibition of cell proliferation .
Future Directions
properties
IUPAC Name |
3-(3-methylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O/c1-3-7-18-9-15-13-12(14(18)20)16-17-19(13)11-6-4-5-10(2)8-11/h1,4-6,8-9H,7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRALGKKABUBDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC#C)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]-2H-chromen-2-one](/img/structure/B2901400.png)
![(1R,5S,6R,7S)-3-Azabicyclo[3.2.1]octane-6,7-diol;hydrochloride](/img/structure/B2901402.png)



![(E)-4-(Dimethylamino)-N-[2-(2-methyl-5-phenyl-1,2,4-triazol-3-yl)ethyl]but-2-enamide](/img/structure/B2901410.png)
![1-Methyl-4-[4-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B2901411.png)
![5,6-Dihydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2901412.png)
![5-Yl)-[1,2,3]triazol-1-yl]-ethyl}-](/img/structure/B2901414.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl]acetamide](/img/structure/B2901418.png)

![(6-Cyclopropylpyrimidin-4-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B2901420.png)
![5-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2901421.png)